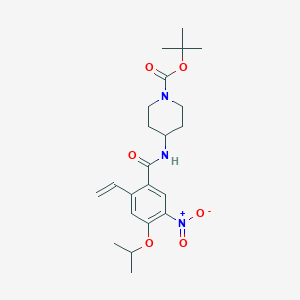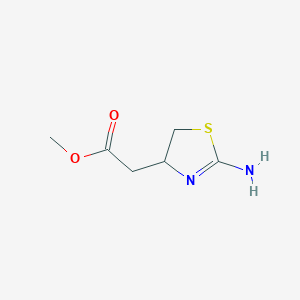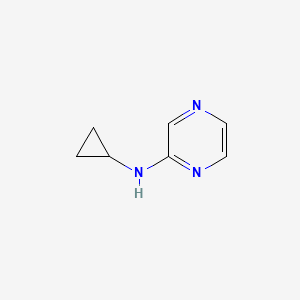
3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Descripción general
Descripción
3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both nitrogen and oxygen atoms in its structure. The unique structure of 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole has made it an attractive target for synthetic chemists, and its potential biological activities have made it a subject of interest for medicinal chemists.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes and proteins in the target organism. This inhibition leads to the disruption of vital cellular processes, ultimately resulting in the death of the target organism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole have been extensively studied. This compound has been shown to exhibit significant antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, studies have shown that this compound exhibits significant neuroprotective and anti-cancer activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole in lab experiments is its relatively simple synthesis method. This compound can be synthesized in high yields and with high purity, making it an attractive target for synthetic chemists. Additionally, this compound exhibits significant biological activities, making it a potential candidate for the development of new drugs.
One limitation of using 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole in lab experiments is its potential toxicity. Studies have shown that this compound exhibits cytotoxicity towards certain cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the research and development of 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole. One potential direction is the development of new drugs based on the structure of this compound. Studies have shown that this compound exhibits significant biological activities, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Another future direction is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound interacts with its target organisms and to identify potential targets for drug development.
Finally, the potential applications of 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole in other fields, such as materials science and catalysis, should be investigated. The unique structure of this compound may make it an attractive target for the development of new materials and catalysts with unique properties.
Aplicaciones Científicas De Investigación
The potential applications of 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole in scientific research are numerous. One area of interest is its potential as a drug candidate for the treatment of various diseases. Studies have shown that this compound exhibits significant antibacterial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
3-ethyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-2-7-10-8(12-11-7)6-4-3-5-9-6/h6,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXJLWYLABWGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3204379.png)


![8-(2-aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3204392.png)




![4-Chloro-2-isopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3204445.png)



